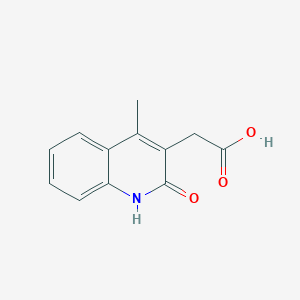
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ®-2-amino-3-hydroxypropanamide.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amine. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the reaction conditions while maintaining the enantiomeric purity of the compound.
Optimization: Optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride: The enantiomer of the compound with different biological activity.
3-chlorophenylalanine: A structurally similar compound with different functional groups.
3-chlorophenylglycine: Another related compound with distinct chemical properties.
Uniqueness
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 |
InChI Key |
LURSGANVZLHDNQ-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)N)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


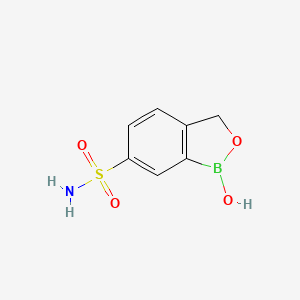
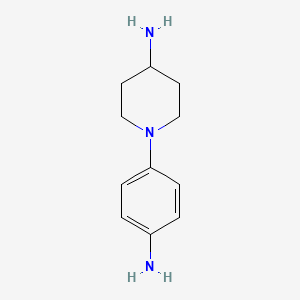
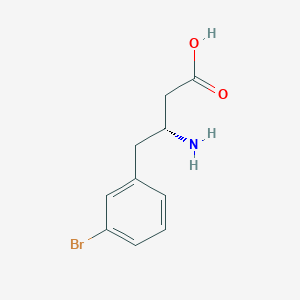
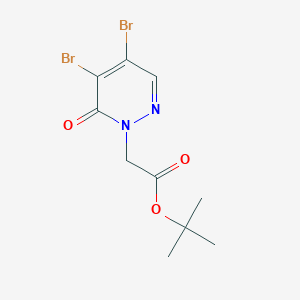

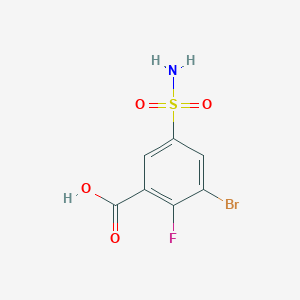

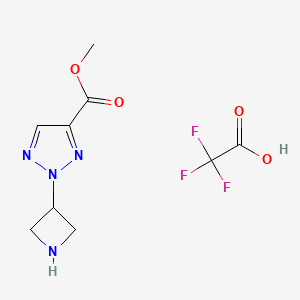
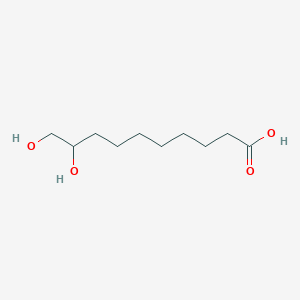

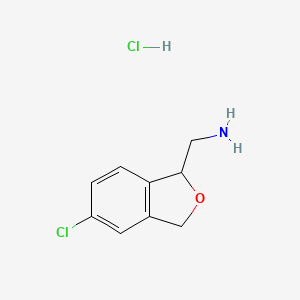
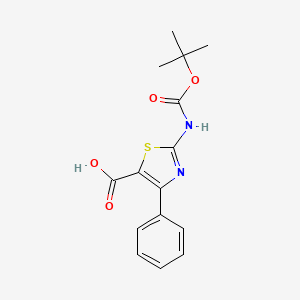
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
